1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan: This compound shares the benzoxazole ring but has different substituents, leading to distinct properties and applications.
1-(benzo[b]thiophen-2-yl)ethanone: This compound features a thiophene ring similar to 1-(1,3-benzoxazol-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxamide but lacks the pyrrolidine ring.
Uniqueness
This compound is unique due to its combination of the benzoxazole, thiophene, and pyrrolidine rings. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(18-11-12-5-4-10-23-12)14-7-3-9-20(14)17-19-13-6-1-2-8-15(13)22-17/h1-2,4-6,8,10,14H,3,7,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWQZFUNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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